molecular formula C8H8BrN3 B2772042 6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine CAS No. 1379302-38-1

6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine

Cat. No. B2772042
CAS RN: 1379302-38-1
M. Wt: 226.077
InChI Key: ZMOJKPVVZZUWDL-UHFFFAOYSA-N
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Description

“6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C8H8BrN3 and a molecular weight of 226.07 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine” consists of a pyrazolo[1,5-a]pyrimidine core with a bromine atom at the 6-position and an ethyl group at the 3-position . More detailed structural analysis could not be found in the retrieved papers.


Chemical Reactions Analysis

While specific chemical reactions involving “6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine” were not found in the retrieved papers, pyrazolo[1,5-a]pyrimidines are known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

“6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine” has a molecular weight of 226.07 . Additional physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

Fluorescent Molecules

Pyrazolo[1,5-a]pyrimidines, including 6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine, have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Synthetic Methodology

These compounds have simpler and greener synthetic methodology (RME: 40–53%) as compared to those of BODIPYS (RME: 1.31–17.9%) . This makes them more environmentally friendly and cost-effective for use in various applications.

Tunable Photophysical Properties

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . This means that their properties can be adjusted to suit specific applications, making them highly versatile.

Solid-State Emitters

Compounds like 6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine allow good solid-state emission intensities . This makes them suitable for use in applications that require solid-state emitters.

Site-Selective Cross-Coupling Reactions

A variety of novel disubstituted 2- (alkynyl, aryl and arylamine)-6-alkynylpyrazolo [1,5-a]pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo [1,5-a]pyrimidine . This shows the potential of these compounds in the synthesis of complex molecules.

Regio-Controlled Sonogashira-Type Coupling

The regio-controlled Sonogashira-type coupling of 2,6-dibromopyrazolo [1,5-a]pyrimidine with a wide range of terminal alkynes proceeded smoothly with excellent selectivity . This indicates the potential of these compounds in the development of new synthetic methodologies.

properties

IUPAC Name

6-bromo-3-ethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-2-6-3-11-12-5-7(9)4-10-8(6)12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOJKPVVZZUWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2N=CC(=CN2N=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine

Synthesis routes and methods

Procedure details

To a solution of 4-ethyl-1H-pyrazol-3-amine (0.50 g, 4.50 mmol) and 2-bromo-malonaldehyde (1.47 g, 9.72 mmol) in ethanol (8.0 mL) was added acetic acid (1.21 mL, 21.2 mmol). The reaction mixture was refluxed for 4 h, then stored in a freezer overnight. The mixture was warmed to rt, the resulting precipitate was removed by filtration and the filtrate concentrated. The resulting residue was portioned between ethyl acetate and 1M sodium hydroxide and the organic layer was washed with brine, dried (MgSO4), filtered, concentrated and purified by CombiFlash (0 to 50% EtOAc/Hex) to give product. LCMS-ESI+: calc'd for C8H9BrN3: 226.0 (M+H+); Found: 226.1 (M+H+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
1.21 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

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